molecular formula C24H21N3O2 B2622502 2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide CAS No. 922127-19-3

2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide

Cat. No. B2622502
CAS RN: 922127-19-3
M. Wt: 383.451
InChI Key: WQUOIQSIMHJYND-UHFFFAOYSA-N
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Description

The compound “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring . The benzyl group attached to the indole and the acetamido group attached to the benzamide are key functional groups in this compound.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole group, a benzyl group, and an acetamido group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” are not available, studies have reported reactions involving similar compounds. For instance, a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RdRp inhibitors . Another study reported the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Physical And Chemical Properties Analysis

The molecular formula of “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” is C24H21N3O2 and its molecular weight is 383.451.

Future Directions

While specific future directions for “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” are not available, research into similar compounds suggests potential areas of interest. For instance, a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as potent inhibitors of SARS-CoV-2 RdRp, suggesting potential applications in antiviral drug development .

properties

IUPAC Name

2-[[2-(1-benzylindol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c25-24(29)20-11-4-6-12-21(20)26-23(28)14-18-16-27(15-17-8-2-1-3-9-17)22-13-7-5-10-19(18)22/h1-13,16H,14-15H2,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUOIQSIMHJYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide

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